3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide
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Overview
Description
3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, a sulfonamide group, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide typically involves multiple steps. One common approach starts with the bromination of pyridine to introduce the bromine atom at the 3-position. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the coupling of the thiazole moiety to the pyridine ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-3-methylpyridine
- 2,5-dibromo-3-methylpyridine
- ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S2/c1-9-8-15-11(19-9)5-7-16(2)20(17,18)12-10(13)4-3-6-14-12/h3-4,6,8H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZGFHNOKJRIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCN(C)S(=O)(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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